molecular formula C59H41N B12546586 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine CAS No. 847694-37-5

2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine

Cat. No.: B12546586
CAS No.: 847694-37-5
M. Wt: 764.0 g/mol
InChI Key: QKQNEJIIVYKGRG-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine: is a complex organic compound with the molecular formula C59H41N . It is characterized by a pyridine core substituted at the 2, 4, and 6 positions with three phenyl groups, each of which is further substituted with another phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .

Scientific Research Applications

2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine involves its interaction with molecular targets through various pathways:

    Electron Transport: In organic electronics, the compound facilitates electron transport due to its conjugated structure, which allows for efficient charge transfer.

    Catalytic Activity: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process.

    Biological Interactions: In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects[][5].

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but with pyridyl groups instead of phenyl groups.

    2,4,6-Tris(4-methoxyphenyl)pyridine: Similar but with methoxy substituents on the phenyl groups.

    2,4,6-Tris(4-hydroxyphenyl)pyridine: Similar but with hydroxy substituents on the phenyl groups.

Uniqueness

2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine is unique due to its highly conjugated structure, which imparts exceptional electronic properties. This makes it particularly valuable in applications requiring efficient electron transport and high stability .

Properties

CAS No.

847694-37-5

Molecular Formula

C59H41N

Molecular Weight

764.0 g/mol

IUPAC Name

2,4,6-tris[4-(4-phenylphenyl)phenyl]pyridine

InChI

InChI=1S/C59H41N/c1-4-10-42(11-5-1)45-16-22-48(23-17-45)51-28-30-54(31-29-51)57-40-58(55-36-32-52(33-37-55)49-24-18-46(19-25-49)43-12-6-2-7-13-43)60-59(41-57)56-38-34-53(35-39-56)50-26-20-47(21-27-50)44-14-8-3-9-15-44/h1-41H

InChI Key

QKQNEJIIVYKGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=CC=C1

Origin of Product

United States

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